molecular formula C8H15BrO2 B14681002 4-Bromobutyl 2-methylpropanoate CAS No. 35161-92-3

4-Bromobutyl 2-methylpropanoate

Cat. No.: B14681002
CAS No.: 35161-92-3
M. Wt: 223.11 g/mol
InChI Key: OIXVTWHPZAMEJZ-UHFFFAOYSA-N
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Description

4-Bromobutyl 2-methylpropanoate is an aliphatic ester featuring a 4-bromobutyl chain and a branched 2-methylpropanoate group. The bromobutyl group confers reactivity for nucleophilic substitution (e.g., SN2 reactions), while the 2-methylpropanoate ester introduces steric hindrance and influences solubility. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or polymerization initiators .

Properties

CAS No.

35161-92-3

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

4-bromobutyl 2-methylpropanoate

InChI

InChI=1S/C8H15BrO2/c1-7(2)8(10)11-6-4-3-5-9/h7H,3-6H2,1-2H3

InChI Key

OIXVTWHPZAMEJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobutyl 2-methylpropanoate typically involves the esterification of 4-bromobutanol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromobutyl 2-methylpropanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 154825-97-5)
  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 257.12 g/mol
  • Key Features: Aromatic bromophenyl group and branched 2-methylpropanoate ester.
  • Reactivity: The bromine on the phenyl ring enables electrophilic aromatic substitution, contrasting with the aliphatic bromobutyl group in 4-bromobutyl 2-methylpropanoate, which is more reactive in SN2 reactions.
  • Applications : Used in pharmaceutical synthesis due to its aromatic stability and bromine’s directing effects .
4-Bromobutyl Acetate
  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 195.06 g/mol
  • Key Features : Acetate ester with a bromobutyl chain.
  • Reactivity: The acetate group is less sterically hindered than 2-methylpropanoate, facilitating faster hydrolysis or nucleophilic substitution.
  • Applications : Primarily a solvent or intermediate in aliphatic alkylation reactions .
Methyl 2-(4-(2-Chloroethyl)phenyl)-2-Methylpropanoate (CAS 1181267-33-3)
  • Molecular Formula : C₁₁H₁₃ClO₂
  • Molecular Weight : 214.67 g/mol
  • Key Features : Chloroethylphenyl substituent and branched ester.
  • Reactivity : The chlorine atom (vs. bromine) reduces leaving-group ability, slowing substitution reactions. The ethyl spacer may enhance flexibility in synthetic pathways.
  • Applications : Intermediate in drug synthesis, particularly where controlled reactivity is needed .
Diethyl 2,2'-Azobis(2-Methylpropanoate)
  • Key Features: Azo initiator with two 2-methylpropanoate groups.
  • Reactivity: Generates free radicals upon decomposition, enabling polymerization.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
This compound* C₈H₁₅BrO₂ 223.11 (hypothetical) Bromobutyl, methylpropanoate Alkylation, polymer initiation
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.12 Bromophenyl, methylpropanoate Aromatic substitution, drug synthesis
4-Bromobutyl Acetate C₆H₁₁BrO₂ 195.06 Bromobutyl, acetate Solvent, aliphatic alkylation
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 Chloroethylphenyl, methylpropanoate Controlled substitution reactions

*Hypothetical data inferred from structural analogs.

Reactivity and Analytical Performance

  • Lower Limits of Quantification (LLOQ): highlights bromobutyl derivatives in alkylation reactions. For example, 1-(4-bromobutyl)-4-methylpyridin-1-ium achieved an LLOQ of 5 pM, outperforming iodoacetamide (12 pM) .
  • Steric Effects: The 2-methylpropanoate group in this compound likely reduces reaction rates compared to less hindered esters (e.g., acetates), balancing reactivity and stability in synthesis .

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